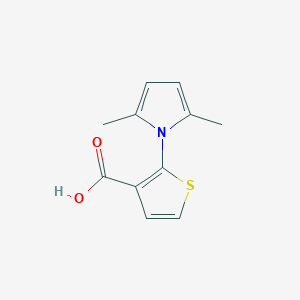

2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thiophenecarboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2,5-dimethylpyrrol-1-yl)thiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2S/c1-7-3-4-8(2)12(7)10-9(11(13)14)5-6-15-10/h3-6H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZQNWEPGEWPUHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=C(C=CS2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30384582 | |

| Record name | 2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thiophenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478077-98-4 | |

| Record name | 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-thiophenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=478077-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thiophenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thiophenecarboxylic acid

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for obtaining 2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thiophenecarboxylic acid, a heterocyclic compound of interest for researchers, scientists, and professionals in drug development. The document details two primary synthetic pathways, offering in-depth explanations of the underlying chemical principles, step-by-step experimental protocols, and critical process parameters. The guide is designed to be a practical resource, emphasizing experimental reproducibility and safety. All quantitative data is summarized for clarity, and key transformations are illustrated with mechanistic diagrams.

Introduction: Significance of the Target Molecule

Heterocyclic compounds containing thiophene and pyrrole moieties are prominent scaffolds in medicinal chemistry due to their diverse biological activities. The target molecule, this compound, combines these two important pharmacophores, making it a valuable building block for the synthesis of novel therapeutic agents. The thiophene ring is a bioisostere of the benzene ring and is found in numerous approved drugs, while the pyrrole nucleus is a key component of many natural products and synthetic compounds with a wide range of pharmacological properties. The carboxylic acid functionality provides a convenient handle for further chemical modifications, such as amide bond formation, allowing for the exploration of structure-activity relationships in drug discovery programs.

This guide will explore two robust synthetic routes to this target molecule, providing the necessary detail for practical implementation in a laboratory setting.

Retrosynthetic Analysis and Strategic Approach

A retrosynthetic analysis of the target molecule suggests two primary bond disconnections, leading to two distinct synthetic strategies:

-

Strategy A: Thiophene Annulation followed by Pyrrole Formation. This approach involves the initial construction of a substituted thiophene ring, specifically a 2-amino-3-thiophenecarboxylate, followed by the formation of the 2,5-dimethylpyrrole moiety via a Paal-Knorr condensation.

-

Strategy B: C-N Bond Formation via Cross-Coupling. This strategy relies on the coupling of a pre-synthesized 2,5-dimethylpyrrole with a suitable 2-halo-3-thiophenecarboxylic acid derivative.

Both strategies offer viable pathways to the target molecule, and the choice between them may depend on the availability of starting materials, desired scale, and specific laboratory capabilities.

Synthetic Pathway I: Gewald Aminothiophene Synthesis and Paal-Knorr Pyrrole Formation

This pathway is a convergent and efficient method for the synthesis of the target compound. It begins with the well-established Gewald reaction to construct the thiophene ring, followed by the classical Paal-Knorr synthesis for the pyrrole moiety, and concludes with ester hydrolysis.

Overall Synthetic Scheme

Caption: Synthetic workflow for Pathway I.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Methyl 2-amino-3-thiophenecarboxylate (Gewald Reaction)

The Gewald reaction is a one-pot, multi-component reaction that provides a straightforward route to 2-aminothiophenes.

-

Reaction Principle: A ketone or aldehyde, an α-cyanoester, and elemental sulfur are condensed in the presence of a base. The reaction proceeds through a Knoevenagel condensation, followed by Michael addition of sulfur and subsequent ring closure and aromatization.

-

Experimental Procedure:

-

To a stirred solution of methyl cyanoacetate (1.0 eq) and a suitable ketone or aldehyde (e.g., cyclohexanone, 1.0 eq) in ethanol, add a catalytic amount of a base such as morpholine or triethylamine.

-

Add elemental sulfur (1.1 eq) to the mixture.

-

Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to afford pure methyl 2-amino-3-thiophenecarboxylate.

-

Step 2: Synthesis of Methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thiophenecarboxylate (Paal-Knorr Reaction)

The Paal-Knorr synthesis is a classic and reliable method for the formation of pyrroles from 1,4-dicarbonyl compounds and primary amines.

-

Reaction Principle: The amino group of the 2-aminothiophene derivative reacts with the two carbonyl groups of 2,5-hexanedione (acetonylacetone) under acidic conditions to form the pyrrole ring via a double condensation reaction.

-

Experimental Procedure:

-

In a round-bottom flask, dissolve methyl 2-amino-3-thiophenecarboxylate (1.0 eq) and 2,5-hexanedione (1.1 eq) in glacial acetic acid.

-

Heat the mixture to reflux (approximately 118 °C) for 2-4 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into a beaker containing ice-water.

-

Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thiophenecarboxylate.

-

Step 3: Synthesis of this compound (Ester Hydrolysis)

The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid.

-

Reaction Principle: The ester is saponified using a strong base, followed by acidification to protonate the carboxylate salt.

-

Experimental Procedure:

-

Dissolve the methyl ester from the previous step (1.0 eq) in a mixture of methanol and water.

-

Add an excess of sodium hydroxide or potassium hydroxide (2-3 eq) and heat the mixture to reflux.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a nonpolar organic solvent (e.g., diethyl ether) to remove any non-acidic impurities.

-

Acidify the aqueous layer to pH 2-3 with a dilute solution of hydrochloric acid.

-

Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain the final product, this compound.

-

Synthetic Pathway II: C-N Cross-Coupling Strategy

This alternative pathway involves the formation of the C-N bond between a pre-formed 2,5-dimethylpyrrole and a 2-halo-3-thiophenecarboxylic acid derivative. This approach is advantageous when the starting thiophene is readily available.

Overall Synthetic Scheme

Caption: Synthetic workflow for Pathway II.

Step-by-Step Experimental Protocol

Step 1: Synthesis of a 2-Halo-3-thiophenecarboxylic acid derivative

A suitable starting material for the cross-coupling reaction is a 2-halo-3-thiophenecarboxylic acid or its ester. For example, methyl 2-bromo-3-thiophenecarboxylate can be synthesized from commercially available 3-thiophenecarboxylic acid.

Step 2: N-Arylation via Ullmann Condensation or Buchwald-Hartwig Amination

-

Reaction Principle (Ullmann Condensation): This is a copper-catalyzed nucleophilic aromatic substitution reaction where the pyrrole nitrogen displaces the halide on the thiophene ring.

-

Reaction Principle (Buchwald-Hartwig Amination): A palladium-catalyzed cross-coupling reaction that is highly efficient for the formation of C-N bonds.

-

Experimental Procedure (Buchwald-Hartwig Amination):

-

To a flame-dried Schlenk flask, add methyl 2-bromo-3-thiophenecarboxylate (1.0 eq), 2,5-dimethylpyrrole (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos or DavePhos, 4-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

-

Add a dry, degassed solvent (e.g., toluene or dioxane).

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting materials are consumed, as monitored by TLC or GC-MS.

-

Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

-

Concentrate the filtrate and purify the residue by column chromatography to yield methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thiophenecarboxylate.

-

Step 3: Ester Hydrolysis

This step is identical to Step 3 in Pathway I.

Quantitative Data Summary

| Step | Reaction Type | Starting Materials | Key Reagents | Typical Yield (%) |

| Pathway I, Step 1 | Gewald Reaction | Methyl cyanoacetate, Cyclohexanone, Sulfur | Morpholine | 70-85 |

| Pathway I, Step 2 | Paal-Knorr Reaction | Methyl 2-amino-3-thiophenecarboxylate, 2,5-Hexanedione | Acetic acid | 60-75 |

| Pathway I, Step 3 | Ester Hydrolysis | Methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thiophenecarboxylate | NaOH or KOH | >90 |

| Pathway II, Step 2 | Buchwald-Hartwig Amination | Methyl 2-bromo-3-thiophenecarboxylate, 2,5-Dimethylpyrrole | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 65-80 |

Characterization Data

The final product, this compound, can be characterized by standard analytical techniques:

-

¹H NMR (DMSO-d₆, 500 MHz): δ (ppm) 12.9 (s, 1H, COOH), 8.28 (d, 1H, thiophene-H), 7.50 (d, 1H, thiophene-H), 5.85 (s, 2H, pyrrole-H), 2.05 (s, 6H, CH₃).[1]

-

¹³C NMR (DMSO-d₆, 125 MHz): Expected signals in the aromatic region for the thiophene and pyrrole rings, a signal for the carboxylic acid carbon, and signals for the methyl carbons.

-

Mass Spectrometry (ESI-MS): m/z calculated for C₁₁H₁₁NO₂S [M-H]⁻, found.

-

Melting Point: To be determined experimentally.

Safety and Handling

-

General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

-

Reagent-Specific Hazards:

-

Methyl cyanoacetate: Toxic if swallowed or in contact with skin. Causes skin and eye irritation.

-

Elemental Sulfur: Flammable solid.

-

2,5-Hexanedione: Flammable liquid and vapor. Harmful if swallowed. Causes serious eye irritation. May cause damage to organs through prolonged or repeated exposure.

-

Palladium catalysts and phosphine ligands: May be air and moisture sensitive. Handle under an inert atmosphere.

-

Strong acids and bases: Corrosive. Handle with care.

-

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This technical guide has outlined two effective and practical synthetic routes for the preparation of this compound. Pathway I, utilizing the Gewald and Paal-Knorr reactions, offers a convergent approach from simple starting materials. Pathway II, employing a modern cross-coupling strategy, provides an alternative for researchers with access to the appropriate halo-thiophene precursors. The detailed experimental protocols, coupled with the supporting technical information, are intended to enable the successful synthesis and further investigation of this valuable heterocyclic compound in various research and development settings.

References

- Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterosynthesen mit CH-aciden Nitrilen, II. Die Synthese von 2-Amino-thiophenen. Chemische Berichte, 99(1), 94-100.

-

SpectraBase. (n.d.). 3-thiophenecarboxylic acid, 2-(2,5-dimethyl-1H-pyrrol-1-yl)-. Wiley-VCH. Retrieved from [Link]

- Paal, C. (1884). Ueber die Derivate des Acetophenonacetessigesters und des Acetonylacetessigesters. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756-2767.

- Knorr, L. (1884). Synthese von Furfuranderivaten aus dem Diacetbernsteinsäureester. Berichte der deutschen chemischen Gesellschaft, 17(2), 1635-1642.

- Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of chemical research, 41(11), 1534-1544.

- Buchwald, S. L., & Mauger, C. (2008). A new palladium-based catalyst system for the amination of aryl chlorides. The Journal of Organic Chemistry, 73(19), 7583-7586.

- Ullmann, F., & Bielecki, J. (1901). Ueber Synthesen in der Biphenylreihe. Berichte der deutschen chemischen Gesellschaft, 34(2), 2174-2185.

Sources

An In-Depth Technical Guide to 2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thiophenecarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

This guide provides a comprehensive technical overview of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thiophenecarboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. As a molecule incorporating both the pyrrole and thiophene scaffolds, it presents a unique electronic and structural profile. This document collates available physicochemical data, proposes a detailed synthetic pathway, and explores potential avenues for its application based on the known properties of its constituent moieties.

Molecular and Physicochemical Profile

This compound, with the CAS number 478077-98-4, is a structurally intriguing molecule featuring a substituted pyrrole ring attached to a thiophene carboxylic acid backbone.[1]

Chemical Structure and Identifiers

-

IUPAC Name: 2-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-3-carboxylic acid[1]

-

Canonical SMILES: CC1=CC=C(N1C2=C(C=CS2)C(=O)O)C

-

InChI Key: CZQNWEPGEWPUHA-UHFFFAOYSA-N[1]

Caption: 2D Chemical Structure of the molecule.

Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 221.28 g/mol | PubChem[1] |

| XLogP3 | 2.7 | PubChem[1] |

| Hydrogen Bond Donors | 1 | PubChem[1] |

| Hydrogen Bond Acceptors | 3 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 221.05104977 Da | PubChem[1] |

| Topological Polar Surface Area | 70.5 Ų | PubChem[1] |

| Heavy Atom Count | 15 | PubChem[1] |

Proposed Synthesis Pathway

While a specific, detailed synthesis protocol for this compound is not explicitly documented in readily available literature, a plausible and efficient route can be designed based on established synthetic methodologies for its constituent parts. The most logical approach involves a Paal-Knorr pyrrole synthesis from a suitable aminothiophene precursor.

The proposed two-step synthesis is as follows:

-

Synthesis of the Precursor: Preparation of methyl 2-amino-3-thiophenecarboxylate.

-

Paal-Knorr Pyrrole Formation: Cyclization of the aminothiophene precursor with 2,5-hexanedione, followed by hydrolysis of the ester to yield the final carboxylic acid.

Caption: Proposed two-step synthesis workflow.

Detailed Experimental Protocol (Hypothetical)

This protocol is a well-reasoned, hypothetical procedure based on established chemical principles and analogous reactions found in the literature.

Step 1: Synthesis of Methyl 2-amino-3-thiophenecarboxylate

This procedure is adapted from a known synthesis of the regioisomeric methyl 3-amino-2-thiophenecarboxylate.[3]

-

Materials: Methyl thioglycolate, 2-chloroacrylonitrile, sodium methoxide, methanol, methylene chloride, saturated sodium bicarbonate solution.

-

Procedure:

-

To a solution of sodium methoxide (3.75 mol) in absolute methanol (1000 mL) cooled to 20°C, add methyl thioglycolate (1.50 mol) dropwise over 10 minutes.

-

Subsequently, add 2-chloroacrylonitrile (1.50 mol) dropwise over 2.5 hours, maintaining the temperature between 24-26°C with external cooling.

-

Stir the reaction mixture for an additional 30 minutes.

-

Neutralize the mixture with glacial acetic acid and concentrate under reduced pressure.

-

Partition the residue between water and diethyl ether. Extract the aqueous phase with diethyl ether.

-

Dry the combined organic layers over magnesium sulfate, filter, and pass dry HCl gas through the solution to precipitate the hydrochloride salt of the aminothiophene ester.

-

Suspend the hydrochloride salt (1.50 mol) in methylene chloride (875 mL) and adjust the pH to 9 with a saturated sodium bicarbonate solution.

-

Stir until gas evolution ceases. Separate the phases and extract the aqueous layer with methylene chloride.

-

Dry the combined organic layers over sodium sulfate, filter, and evaporate the solvent to yield methyl 2-amino-3-thiophenecarboxylate.

-

Step 2: Paal-Knorr Synthesis and Hydrolysis

This step is based on the well-established Paal-Knorr synthesis of pyrroles from 1,4-dicarbonyl compounds and primary amines.[4]

-

Materials: Methyl 2-amino-3-thiophenecarboxylate, 2,5-hexanedione, glacial acetic acid, ethanol, sodium hydroxide, hydrochloric acid.

-

Procedure:

-

In a round-bottom flask, dissolve methyl 2-amino-3-thiophenecarboxylate (1.0 eq) and 2,5-hexanedione (1.1 eq) in ethanol.

-

Add a catalytic amount of glacial acetic acid.

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the resulting crude ester, methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thiophenecarboxylate, by column chromatography.

-

For hydrolysis, dissolve the purified ester in a suitable solvent (e.g., methanol or ethanol) and add an aqueous solution of sodium hydroxide (2-3 eq).

-

Heat the mixture to reflux until the ester is fully consumed (monitored by TLC).

-

Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the carboxylic acid.

-

Filter the precipitate, wash with cold water, and dry under vacuum to obtain this compound.

-

Spectroscopic Characterization

Spectroscopic data is crucial for the structural elucidation and purity assessment of the synthesized compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum is a key analytical tool for confirming the structure of the title compound. A spectrum is available in the SpectraBase database.[5] The expected signals would correspond to the protons of the dimethylpyrrole, the thiophene ring, and the carboxylic acid.

-

Expected Chemical Shifts (δ, ppm):

-

Pyrrole methyl protons: A singlet around 2.0-2.5 ppm.

-

Pyrrole ring protons: A singlet or two closely spaced signals in the aromatic region.

-

Thiophene ring protons: Two doublets in the aromatic region, showing coupling.

-

Carboxylic acid proton: A broad singlet at a downfield chemical shift (>10 ppm).

-

Potential Applications and Biological Activity

While no specific biological activities or applications have been reported for this compound, its structural motifs suggest several areas of potential interest for researchers.

Medicinal Chemistry

-

Scaffold for Drug Discovery: Both pyrrole and thiophene rings are prevalent in a wide range of biologically active molecules. This compound could serve as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

-

Analgesic and Anti-inflammatory Agents: Thiophene derivatives are known to exhibit analgesic and anti-inflammatory properties. Further functionalization of the carboxylic acid group could lead to novel non-steroidal anti-inflammatory drugs (NSAIDs).

-

Antimicrobial Agents: The thiophene nucleus is a key component of several antimicrobial drugs. This compound could be explored for potential antibacterial and antifungal activities.

-

Anticancer Agents: Certain pyrrole and thiophene derivatives have demonstrated cytostatic and apoptotic effects in cancer cell lines.[6] The unique combination of these two rings in the target molecule makes it a candidate for screening in anticancer assays.

Materials Science

-

Organic Electronics: Thiophene-based polymers are widely used in organic electronics due to their conductive properties. The pyrrole moiety can be used to tune the electronic properties of such materials.

-

Dyes and Pigments: The extended π-system of the coupled aromatic rings suggests that derivatives of this compound could have interesting photophysical properties, making them suitable for applications as dyes or pigments.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:[1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area or a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, rinse thoroughly with water.

-

If swallowed, seek immediate medical attention.

Conclusion

This compound is a compound with significant potential for further investigation in both medicinal chemistry and materials science. This guide has provided a comprehensive overview of its known properties, a plausible and detailed synthetic route, and a discussion of its potential applications. It is hoped that this document will serve as a valuable resource for researchers interested in exploring the chemistry and utility of this intriguing heterocyclic molecule.

References

-

Beilstein Journal of Organic Chemistry. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]

-

Reaction Chemistry & Engineering. (n.d.). Continuous synthesis of 2,5-hexanedione through direct C–C coupling of acetone in a Hilbert fractal photo microreactor. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubMed. (1986). Influence of 2,5-hexanedione on rat brain amine synthesis and metabolism. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Retrieved from [Link]

-

Quora. (2024). What is the mechanism of the reaction of hexane-2,5-dione with NaOI to form succinic acid? Retrieved from [Link]

-

Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

-

International Journal of Pharmacy and Biological Sciences. (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl 4 -ROH reagent in the presence of vanadium, iron, and molybdenum catalysts. Retrieved from [Link]

-

UNN. (n.d.). SYNTHESIS AND SPECTROSCOPIC STUDIES OF SOME 2-AMINOTHIOPHENE DYE PRECURSORS. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-thiophenecarboxylic acid, 2-(2,5-dimethyl-1H-pyrrol-1-yl)-. Retrieved from [Link]

-

YouTube. (2019). Paal Knorr Synthesis of Thiophene with Mechanism. Retrieved from [Link]

-

PubMed. (2025). 2-Aminothiophene Derivatives-New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Retrieved from [Link]

-

PubMed. (n.d.). 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Retrieved from [Link]

-

ORGANIC SPECTROSCOPY INTERNATIONAL. (2017). 2-Thiophenecarboxylic acid, 3-amino-, methyl ester. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Retrieved from [Link]

-

ResearchGate. (n.d.). Production of 2,5-hexanedione and 3-methyl-2-cyclopenten-1-one from 5-hydroxymethylfurfural. Retrieved from [Link]

-

National Institutes of Health. (2024). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 2,5-hexanedione. Retrieved from [Link]

-

Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2,5-Hexanedione from Biomass Resources Using a Highly Efficient Biphasic System. Retrieved from [Link]

-

PubMed. (2017). 2-Aminothiophene Scaffolds: Diverse Biological and Pharmacological Attributes in Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Chapter Three. Paal–Knorr Reaction in the Synthesis of Heterocyclic Compounds. Retrieved from [Link]

-

Quora. (2020). What is the Paal-Knorr synthesis of a thiophene mechanism? Retrieved from [Link]

-

YouTube. (2021). Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. Retrieved from [Link]

Sources

- 1. This compound | C11H11NO2S | CID 2808627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. ORGANIC SPECTROSCOPY INTERNATIONAL: 2-Thiophenecarboxylic acid, 3-amino-, methyl ester [orgspectroscopyint.blogspot.com]

- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 5. spectrabase.com [spectrabase.com]

- 6. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-3-carboxylic acid (CAS 478077-98-4)

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity registered under CAS number 478077-98-4, identified as 2-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-3-carboxylic acid. Due to the limited availability of published data on this specific molecule, this document synthesizes information on its core structural motifs—the pyrrole and thiophene rings—to propose a viable synthetic route and to hypothesize its potential biological activities. This guide is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this and structurally related compounds. We will delve into a plausible synthetic pathway, outline its physicochemical properties, and present detailed, field-proven experimental protocols for evaluating its potential as an antimicrobial and anticancer agent.

Chemical Identity and Physicochemical Properties

The compound with CAS number 478077-98-4 is chemically known as 2-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-3-carboxylic acid. Its structure features a 2,5-dimethylpyrrole ring linked via its nitrogen atom to the second position of a thiophene-3-carboxylic acid scaffold.

Table 1: Physicochemical Properties of CAS 478077-98-4

| Property | Value | Source |

| CAS Number | 478077-98-4 | Multiple Chemical Suppliers |

| Molecular Formula | C₁₁H₁₁NO₂S | American Elements[1] |

| IUPAC Name | 2-(2,5-dimethylpyrrol-1-yl)thiophene-3-carboxylic acid | American Elements[1] |

| Molecular Weight | 221.28 g/mol | PubChem[2] |

| Appearance | Expected to be a solid | General property of similar organic acids |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water is anticipated. | Inferred from structural components |

Proposed Synthetic Pathway

Synthesis of Precursors

Step 1: Synthesis of 1-amino-2,5-dimethyl-1H-pyrrole. The Paal-Knorr synthesis is a robust method for the formation of pyrroles from 1,4-dicarbonyl compounds.[3] In this step, hexane-2,5-dione is reacted with an excess of hydrazine hydrate in the presence of a weak acid catalyst, such as acetic acid, to yield the N-amino pyrrole derivative.

Step 2: Synthesis of 2-bromothiophene-3-carboxylic acid. This precursor can be synthesized from commercially available thiophene-3-carboxylic acid. Bromination of the thiophene ring is a standard electrophilic aromatic substitution reaction.

Ullmann Condensation for Final Product Assembly

The final step involves the coupling of 1-amino-2,5-dimethyl-1H-pyrrole with 2-bromothiophene-3-carboxylic acid via an Ullmann condensation. This copper-catalyzed cross-coupling reaction is a well-established method for the formation of C-N bonds.[4]

Caption: Proposed synthetic pathway for CAS 478077-98-4.

Hypothesized Biological Activity and Mechanism of Action

The chemical structure of 2-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-3-carboxylic acid, containing both pyrrole and thiophene rings, suggests potential for significant biological activity. Both of these heterocyclic systems are considered "privileged structures" in medicinal chemistry, appearing in numerous FDA-approved drugs.[5]

Potential as an Antimicrobial Agent

Pyrrole and thiophene derivatives have been extensively studied for their antimicrobial properties.[6][7] The presence of the carboxylic acid moiety could also contribute to antibacterial activity.[8] We hypothesize that this compound may exert its antimicrobial effects through one or more of the following mechanisms:

-

Disruption of Bacterial Cell Membranes: The lipophilic nature of the dimethylpyrrole and thiophene rings may facilitate insertion into the bacterial cell membrane, leading to depolarization and leakage of intracellular components.

-

Inhibition of Essential Enzymes: The carboxylic acid group could chelate metal ions essential for the function of bacterial enzymes. Additionally, the overall structure may act as a competitive or non-competitive inhibitor of key enzymes in bacterial metabolic pathways.

-

Interference with Biofilm Formation: Many heterocyclic compounds have been shown to inhibit the formation of bacterial biofilms, which are critical for chronic infections.

Potential as an Anticancer Agent

Numerous pyrrole and thiophene-containing compounds have demonstrated significant cytotoxic activity against various cancer cell lines.[9][10] The proposed mechanisms of action for such compounds are diverse and include:

-

Induction of Apoptosis: The compound may trigger programmed cell death by interacting with key proteins in the apoptotic cascade.

-

Enzyme Inhibition: It could act as an inhibitor of kinases or other enzymes that are overexpressed in cancer cells and are crucial for their proliferation and survival.[11]

-

DNA Intercalation or Damage: While less likely for this specific structure, some heterocyclic compounds can interact with DNA, leading to cell cycle arrest and apoptosis.

Proposed Experimental Protocols for Biological Evaluation

To investigate the hypothesized biological activities, a series of well-established in vitro assays are proposed.

Antimicrobial Activity Screening

Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of the compound against a panel of clinically relevant bacteria.

Protocol: Broth Microdilution Assay

-

Bacterial Strains: A panel of Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria should be used.

-

Preparation of Inoculum: Grow bacterial cultures to the mid-logarithmic phase and dilute to a final concentration of approximately 5 x 10⁵ CFU/mL in Mueller-Hinton broth.

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in broth in a 96-well microtiter plate to achieve a range of concentrations.

-

Incubation: Inoculate each well with the bacterial suspension. Include positive (bacteria only) and negative (broth only) controls. Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

MBC Determination: Aliquots from wells with no visible growth are plated on agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Caption: Workflow for the antimicrobial broth microdilution assay.

Cytotoxicity Screening against Cancer Cell Lines

Objective: To evaluate the in vitro cytotoxic effect of the compound on a panel of human cancer cell lines.

Protocol: MTT Assay

-

Cell Lines: A panel of cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], A549 [lung]) and a non-cancerous cell line (e.g., HEK293) should be used to assess selectivity.

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (dissolved in DMSO and diluted in culture medium) for 48-72 hours. Include a vehicle control (DMSO).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[12]

In Vitro Enzyme Inhibition Assay (Hypothetical Target)

Objective: To investigate if the compound can inhibit the activity of a specific enzyme relevant to cancer or microbial pathogenesis (e.g., a kinase or a bacterial metabolic enzyme).

Protocol: Generic Kinase Inhibition Assay

-

Reagents: Purified recombinant kinase, appropriate substrate, ATP, and the test compound.

-

Assay Setup: In a 96-well plate, add the kinase, the test compound at various concentrations, and the substrate in a suitable buffer.

-

Reaction Initiation: Initiate the reaction by adding ATP.

-

Incubation: Incubate at the optimal temperature for the kinase for a specified period.

-

Detection: Use a commercial kinase assay kit (e.g., ADP-Glo™) to measure the amount of ADP produced, which is inversely proportional to the kinase activity.

-

Data Analysis: Calculate the percentage of inhibition relative to a no-inhibitor control and determine the IC₅₀ value.

Caption: General workflow for an in vitro enzyme inhibition assay.

Conclusion and Future Directions

2-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-3-carboxylic acid (CAS 478077-98-4) is a chemical entity with significant, yet unexplored, potential in drug discovery. Its structural composition, featuring both pyrrole and thiophene moieties, suggests promising antimicrobial and anticancer activities. This technical guide has provided a plausible synthetic route and a framework of established experimental protocols to begin a systematic investigation of its biological properties. Future research should focus on the successful synthesis of this compound, followed by the proposed biological screening. If promising activity is observed, further studies should be conducted to elucidate its precise mechanism of action, including the identification of its molecular targets. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogues, will also be crucial in optimizing its potency and selectivity for potential therapeutic applications.

References

-

American Elements. 2-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-3-carboxylic acid. Available at: [Link]

-

PubChem. 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-thiophenecarboxylic acid. Available at: [Link]

-

Molecules. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Available at: [Link]

-

Semi-synthesis and biological activities of heterocyclic compounds containing camphor. Available at: [Link]

-

PubMed. Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives. Available at: [Link]

-

Wikipedia. Paal–Knorr synthesis. Available at: [Link]

-

Exploring structure–activity relationships of pyrrolyl diketo acid derivatives as non-nucleoside inhibitors of terminal deoxynucleotidyl transferase enzyme. Available at: [Link]

-

Synthesis, characterization and biological activity of novel pyrrole compounds. Available at: [Link]

-

Evaluation of carboxylic acid-derivatized corroles as novel gram-positive antibacterial agents under non-photodynamic inactivation conditions. Available at: [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Available at: [Link]

-

Synthesis and biological evaluation of some thio containing pyrrolo [2,3-d]pyrimidine derivatives for their anti-inflammatory and anti-microbial activities. Available at: [Link]

-

Post-Functionalization of Bromo-Substituted Ether-Linked Polymers via Ullman Coupling Reaction: Synthesis, Characterization and Their Role toward Carbon Dioxide Capture. Available at: [Link]

Sources

- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 2. dspace.mit.edu [dspace.mit.edu]

- 3. rgmcet.edu.in [rgmcet.edu.in]

- 4. Post-Functionalization of Bromo-Substituted Ether-Linked Polymers via Ullman Coupling Reaction: Synthesis, Characterization and Their Role toward Carbon Dioxide Capture [mdpi.com]

- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological evaluation of some thio containing pyrrolo [2,3-d]pyrimidine derivatives for their anti-inflammatory and anti-microbial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Exploring structure–activity relationships of pyrrolyl diketo acid derivatives as non-nucleoside inhibitors of terminal deoxynucleotidyl transferase enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]

spectroscopic data of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thiophenecarboxylic acid

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thiophenecarboxylic acid

Introduction

This compound is a heterocyclic compound featuring a trifecta of key chemical moieties: a substituted pyrrole ring, a thiophene ring, and a carboxylic acid functional group. With a molecular formula of C₁₁H₁₁NO₂S and a molecular weight of 221.28 g/mol , this molecule serves as a valuable scaffold in medicinal chemistry and materials science.[1][2] The constituent heterocycles are prevalent in a wide array of pharmacologically active agents, making the robust characterization of such structures a critical step in drug discovery and development.[3][4][5]

This guide, intended for researchers and drug development professionals, provides a comprehensive analysis of the . As a senior application scientist, the objective is not merely to present data but to offer a field-proven perspective on how each analytical technique contributes to a holistic and unambiguous structural elucidation. We will explore the causality behind experimental choices and demonstrate how a multi-technique approach forms a self-validating system for confirming molecular identity and purity.

Molecular Structure and Spectroscopic Blueprint

To effectively interpret spectroscopic data, one must first understand the molecule's architecture. The structure contains several distinct environments that are expected to produce unique spectroscopic signals.

Caption: Molecular structure of this compound with atom numbering.

Key structural features for analysis include:

-

Aromatic Systems: A 2,5-disubstituted pyrrole ring and a 2,3-disubstituted thiophene ring.

-

Proton Environments: Distinct protons on the pyrrole and thiophene rings, two methyl groups, and one acidic carboxylic acid proton.

-

Carbon Skeleton: Eleven carbons, including a carbonyl carbon, eight sp² hybridized carbons in the aromatic rings, and two sp³ hybridized methyl carbons.

-

Functional Groups: A carboxylic acid (C=O and O-H bonds), C-N and C-S heterocyclic bonds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: The Rationale for ¹H NMR

¹H NMR is the cornerstone of structural elucidation for organic molecules. Its power lies in its ability to map the proton framework of a molecule. For this specific compound, ¹H NMR is indispensable for:

-

Confirming Connectivity: Verifying the substitution pattern on both the pyrrole and thiophene rings.

-

Quantitative Analysis: The integration of signals provides a precise ratio of protons in different environments, validating the presence of two methyl groups, two thiophene protons, and two pyrrole protons.

-

Identifying Key Functional Groups: The highly deshielded signal of the carboxylic acid proton is a definitive marker.

Experimental Protocol: A Self-Validating System

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of DMSO-d₆ is strategic; its ability to form hydrogen bonds prevents the rapid exchange of the carboxylic acid proton, ensuring its observation as a distinct, often broad, signal.[6]

-

Data Acquisition: Record the spectrum on a high-field spectrometer (e.g., 500 MHz) to achieve optimal signal dispersion.[6] Acquire data over a standard range (e.g., 0-15 ppm) to ensure the capture of the downfield carboxylic acid proton.

-

Data Processing: Process the raw data (Free Induction Decay) with a Fourier transform. Reference the spectrum to the residual solvent peak (DMSO at δ 2.50 ppm). Phase and baseline correct the spectrum, and integrate all signals.

Data Presentation & Interpretation

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.0 | Broad Singlet | 1H | COOH | The acidic proton of the carboxylic acid is highly deshielded due to the electronegativity of the oxygen atoms and hydrogen bonding. Its chemical shift is characteristic of carboxylic acids.[7] |

| ~7.8 (d) & ~7.2 (d) | Doublet | 1H each | Thiophene H-5 & H-4 | The two protons on the thiophene ring are adjacent and will appear as doublets due to spin-spin coupling. The proton at position 5 is typically further downfield. Based on data for 3-thiophenecarboxylic acid, these protons are expected in the aromatic region.[7] |

| ~5.8 | Singlet | 2H | Pyrrole H-3 & H-4 | Due to the symmetry of the 2,5-disubstituted pyrrole ring attached at the nitrogen, the two protons at positions 3 and 4 are chemically equivalent and thus appear as a single peak. Data for 2,5-dimethylpyrrole shows these protons around 5.73 ppm.[8] |

| ~2.0 | Singlet | 6H | 2 x CH₃ | The two methyl groups are also chemically equivalent due to the molecule's symmetry, resulting in a single, sharp peak integrating to six protons. Data for 2,5-dimethylpyrrole shows these protons around 2.21 ppm.[8] |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: The Rationale for ¹³C NMR

While ¹H NMR maps the proton skeleton, ¹³C NMR elucidates the carbon backbone. This technique is crucial for:

-

Confirming Carbon Count: A standard proton-decoupled spectrum should display a signal for each unique carbon atom, verifying the molecular formula.

-

Identifying Carbon Types: The chemical shift values clearly distinguish between carbonyl, aromatic (sp²), and aliphatic (sp³) carbons.

-

Structural Verification: The number and positions of the aromatic carbon signals confirm the substitution pattern of the heterocyclic rings.

Experimental Protocol: A Self-Validating System

-

Sample Preparation: The same sample prepared for ¹H NMR analysis can be used directly.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on a high-field spectrometer (e.g., 125 MHz). A sufficient number of scans must be acquired to achieve an adequate signal-to-noise ratio, as the ¹³C isotope has a low natural abundance.

-

Data Processing: Process the data similarly to the ¹H spectrum, with referencing to the DMSO-d₆ solvent peak at δ 39.52 ppm.

Data Presentation & Interpretation

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | C=O (Carboxylic Acid) | The carbonyl carbon of a carboxylic acid is highly deshielded and typically appears in this region. Data for similar pyrrole-dicarboxylates show carbonyl carbons around 160 ppm.[9] |

| ~140 - 120 | Aromatic Carbons (C2, C3, C4, C5, C7, C8) | Six distinct signals are expected for the six unique sp² carbons of the thiophene and pyrrole rings. The carbons directly attached to heteroatoms (S, N) or the carboxylic acid group will have characteristic shifts. Based on 2,5-dimethylpyrrole, the C-2/5 carbons are near 128 ppm.[10] |

| ~107 | Aromatic Carbons (C9, C10) | The two equivalent sp² carbons of the pyrrole ring (positions 3 and 4) are expected to be the most shielded of the aromatic carbons. Data for 2,5-dimethylpyrrole shows these carbons around 105 ppm.[10] |

| ~13 | CH₃ Carbons (C11, C13) | The two equivalent methyl carbons are highly shielded and appear in the typical aliphatic region. Data for similar pyrrole esters show methyl carbons around 14 ppm.[9] |

Infrared (IR) Spectroscopy

Expertise & Experience: The Rationale for IR Spectroscopy

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, it provides definitive evidence for:

-

The Carboxylic Acid: The presence of both a broad O-H stretch and a sharp, strong C=O stretch is an unmistakable signature of a carboxylic acid.

-

Aromatic Rings: C-H and C=C stretching vibrations confirm the presence of the aromatic systems.

-

Aliphatic Groups: C-H stretching from the methyl groups is easily identified.

Experimental Protocol: A Self-Validating System

-

Sample Preparation: The spectrum can be acquired from a solid sample using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. Alternatively, a potassium bromide (KBr) pellet can be prepared by grinding a small amount of the compound with dry KBr powder and pressing it into a transparent disk.[5][11]

-

Data Acquisition: Record the spectrum over the mid-IR range (4000–400 cm⁻¹).[5] An air background spectrum should be collected and automatically subtracted from the sample spectrum.

Data Presentation & Interpretation

| Frequency Range (cm⁻¹) | Vibration Type | Assignment | Rationale |

| 3300 - 2500 | O-H Stretch | Carboxylic Acid | The O-H bond of a carboxylic acid, involved in hydrogen bonding, produces a very broad and characteristic absorption band in this region. |

| ~3100 | C-H Stretch | Aromatic (Pyrrole & Thiophene) | Stretching vibrations of C-H bonds where the carbon is sp² hybridized. |

| 2980 - 2850 | C-H Stretch | Aliphatic (Methyl) | Stretching vibrations of C-H bonds where the carbon is sp³ hybridized. |

| ~1700 | C=O Stretch | Carboxylic Acid | A strong, sharp absorption characteristic of the carbonyl group. Conjugation with the thiophene ring may shift this frequency slightly lower than a non-conjugated acid.[3] |

| 1600 - 1450 | C=C Stretch | Aromatic Rings | Skeletal vibrations within the pyrrole and thiophene rings. |

Mass Spectrometry (MS)

Expertise & Experience: The Rationale for Mass Spectrometry

Mass spectrometry provides the exact molecular weight and, through fragmentation patterns, valuable structural information. It is the definitive method for:

-

Confirming Molecular Formula: High-resolution mass spectrometry (HRMS) can determine the molecular mass with enough accuracy to confirm the elemental composition (C₁₁H₁₁NO₂S).

-

Structural Corroboration: The fragmentation pattern acts as a molecular fingerprint. The observed fragments should be logical losses from the parent ion, corroborating the proposed structure.

Experimental Protocol: A Self-Validating System

-

Sample Preparation: Dissolve a minute amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI), which is a soft technique that typically preserves the molecular ion.

-

Analysis: Analyze the resulting mass spectrum for the molecular ion peak ([M+H]⁺ or [M-H]⁻) and major fragment ions.

Data Presentation & Interpretation

| m/z (mass-to-charge ratio) | Ion | Rationale |

| 222.0583 | [M+H]⁺ | Protonated molecular ion. The calculated exact mass for C₁₁H₁₂NO₂S⁺ is 222.0583. |

| 221.0510 | [M]⁺ | Molecular ion (if using a technique like EI). The calculated exact mass for C₁₁H₁₁NO₂S is 221.0510.[1][6] |

| 176.0618 | [M-COOH]⁺ | Loss of the carboxylic acid group (mass 45) is a common and expected fragmentation pathway. |

Illustrative Fragmentation Pathway

Caption: A plausible fragmentation pathway for the molecular ion of the title compound.

Conclusion: A Synthesis of Spectroscopic Evidence

The structural elucidation of this compound is a clear demonstration of the power of a multi-faceted analytical approach. ¹H and ¹³C NMR spectroscopy collaboratively define the complete carbon and proton skeleton, confirming the precise connectivity and substitution patterns of the heterocyclic rings. Infrared spectroscopy provides unambiguous confirmation of the critical functional groups, most notably the carboxylic acid. Finally, mass spectrometry verifies the molecular weight and elemental composition, with fragmentation patterns offering a final layer of structural validation. Together, these techniques provide a robust, self-validating dataset that ensures the identity, purity, and structural integrity of the target molecule, a prerequisite for its application in research and development.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (n.d.). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-thiophenecarboxylic acid, 2-(2,5-dimethyl-1H-pyrrol-1-yl)- [1H NMR]. John Wiley & Sons, Inc. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR spectra of isolated (a) dimethyl 2,5-furandicarboxylate. Retrieved from [Link]

- Engineered Science Publisher LLC. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. ES Food & Agroforestry.

-

MDPI. (n.d.). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). The FTIR spectrum for Pyrrole. Retrieved from [Link]

-

Organic Chemistry Research. (n.d.). Regular Article. Retrieved from [Link]

-

IOSR Journal. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Retrieved from [Link]

- Koca, I. et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Journal of the Serbian Chemical Society.

-

MDPI. (n.d.). Diethyl pyrrole-2,5-dicarboxylate. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,5-Dimethylpyrrole [13C NMR]. John Wiley & Sons, Inc. Retrieved from [Link]

Sources

- 1. This compound | C11H11NO2S | CID 2808627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biosynth.com [biosynth.com]

- 3. 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid [mdpi.com]

- 4. orgchemres.org [orgchemres.org]

- 5. iosrjournals.org [iosrjournals.org]

- 6. spectrabase.com [spectrabase.com]

- 7. 3-Thiophenezoic acid(88-13-1) 1H NMR spectrum [chemicalbook.com]

- 8. 2,5-Dimethyl-1H-pyrrole(625-84-3) 1H NMR spectrum [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. spectrabase.com [spectrabase.com]

- 11. mdpi.com [mdpi.com]

A Technical Guide to the ¹H NMR Spectroscopic Analysis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thiophenecarboxylic acid

Abstract

This technical guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thiophenecarboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. As a molecule featuring distinct aromatic systems and functional groups, its structural elucidation via ¹H NMR spectroscopy presents a valuable case study for researchers and drug development professionals. This document outlines the theoretical underpinnings for spectral prediction, a robust experimental protocol for data acquisition, and a detailed interpretation of the resulting spectrum. The causality behind experimental choices, such as solvent selection and the use of confirmatory techniques like D₂O exchange, is thoroughly explained to ensure scientific integrity and reproducibility.

Introduction and Structural Considerations

This compound (Molecular Formula: C₁₁H₁₁NO₂S) is a polysubstituted heterocyclic compound.[1] Such structures, particularly those containing pyrrole and thiophene motifs, are prevalent in pharmacologically active molecules and functional organic materials.[2][3][4][5] Accurate structural verification is the cornerstone of chemical synthesis and drug development, and ¹H NMR spectroscopy is arguably the most powerful tool for this purpose in solution-state chemistry.[6]

The molecule's structure can be deconstructed into three key components, each contributing unique and predictable features to the ¹H NMR spectrum:

-

A 2,5-dimethyl-1H-pyrrole Ring: This N-substituted pyrrole features two magnetically equivalent methyl groups and two equivalent vinylic protons.[7]

-

A 2,3-disubstituted Thiophene Ring: The two adjacent protons on this ring will form a distinct spin system, with their chemical shifts influenced by the anisotropic and electronic effects of the attached pyrrole and carboxylic acid groups.[8][9]

-

A Carboxylic Acid Group: This functional group contains a highly deshielded acidic proton, whose signal is characteristically found far downfield and is sensitive to solvent, concentration, and temperature.[10][11]

A clear understanding of these fragments is essential for predicting and interpreting the complete spectrum.

Caption: Molecular structure of this compound with key proton groups highlighted.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation and appropriate instrument parameter selection. The following protocol is designed to be a self-validating system for obtaining a clear, interpretable ¹H NMR spectrum of the title compound.

Rationale for Experimental Choices

-

Solvent Selection (DMSO-d₆): A deuterated solvent is required to avoid a large interfering signal from the solvent itself. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an ideal choice for this molecule. Its high polarity readily dissolves the carboxylic acid, preventing concentration-dependent peak shifting or broadening. Crucially, unlike CDCl₃, it allows for the observation of the acidic -COOH proton signal, as the rate of exchange with residual water is slow on the NMR timescale.[12]

-

Analyte Concentration: A concentration of 5-25 mg in approximately 0.6-0.7 mL of solvent is recommended.[13] This range is typically sufficient to acquire a high signal-to-noise spectrum in a reasonable time without causing issues of solubility or line broadening from excessive concentration.

-

Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H NMR, defined as 0.00 ppm.[14] It is chemically inert and provides a single, sharp resonance that does not overlap with most analyte signals.

-

Confirmatory D₂O Exchange: The signal for a carboxylic acid proton is exchangeable. Adding a drop of deuterium oxide (D₂O) to the NMR tube will cause the -COOH proton to be replaced by a deuterium atom. A subsequent ¹H NMR experiment will show the disappearance of this signal, providing unambiguous confirmation of its assignment.[10][11]

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 10-15 mg of this compound into a clean, dry vial.

-

Add approximately 0.7 mL of DMSO-d₆ containing 0.03% v/v TMS.

-

Vortex the sample for 30 seconds or until the solid is completely dissolved.

-

Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the liquid height is at least 4 cm.

-

-

Spectrometer Setup and Data Acquisition:

-

Insert the sample into the NMR spectrometer (a 400 MHz or higher field instrument is recommended for optimal resolution).

-

Perform standard instrument tuning, locking (on the deuterium signal of DMSO-d₆), and shimming procedures to ensure a homogeneous magnetic field.

-

Acquire a standard 1D proton spectrum using a 90° pulse angle, a spectral width of approximately 15 ppm, an acquisition time of ~3 seconds, and a relaxation delay of 2-5 seconds. Co-add 8 to 16 scans for a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum manually to ensure all peaks have a pure absorption lineshape.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate all signals to determine the relative number of protons for each resonance.

-

-

D₂O Exchange (Confirmation):

-

Remove the NMR tube from the spectrometer.

-

Add one drop of D₂O to the tube, cap it, and invert several times to mix.

-

Re-acquire the ¹H NMR spectrum using the same parameters. Compare this spectrum to the original to identify the signal that has disappeared.

-

Caption: Experimental workflow for the acquisition and confirmation of the ¹H NMR spectrum.

In-Depth Spectral Analysis and Interpretation

The ¹H NMR spectrum of this compound in DMSO-d₆ at 500 MHz displays five distinct signals.[15] The following table summarizes the expected spectral data, and the subsequent discussion provides a detailed assignment for each resonance.

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| -COOH | ~13.0 | Broad Singlet | 1H | - |

| Thiophene H-5 | ~7.8-8.0 | Doublet | 1H | ~5.5 |

| Thiophene H-4 | ~7.2-7.4 | Doublet | 1H | ~5.5 |

| Pyrrole H-3', H-4' | ~5.8-6.0 | Singlet | 2H | - |

| Pyrrole -CH₃ | ~1.9-2.1 | Singlet | 6H | - |

Note: The chemical shifts are predictions based on literature values and data from similar compounds. Actual experimental values may vary slightly.[7][8][15]

Detailed Signal Assignments

-

Carboxylic Acid Proton (-COOH) at ~13.0 ppm: A very broad singlet is observed in the far downfield region of the spectrum, consistent with a carboxylic acid proton involved in hydrogen bonding.[11][16] Its integration corresponds to a single proton. This signal will disappear upon the addition of D₂O, confirming its identity as an exchangeable proton.

-

Thiophene Protons (H-5 and H-4):

-

H-5 at ~7.8-8.0 ppm: This signal appears as a doublet with an integration of 1H. It is coupled to the adjacent H-4 proton. Its downfield shift is attributed to the deshielding effect of the electron-withdrawing carboxylic acid group at the C-3 position and the anisotropic effect of the pyrrole ring.

-

H-4 at ~7.2-7.4 ppm: This resonance is also a doublet with an integration of 1H. It is coupled to H-5, showing the same coupling constant. The characteristic coupling constant for adjacent protons on a thiophene ring (³JHH) is typically in the range of 5-6 Hz, which would be observed here.[8]

-

-

Pyrrole Protons (H-3', H-4') at ~5.8-6.0 ppm: A sharp singlet with an integration corresponding to two protons is observed in the vinylic region. Due to the C₂ symmetry of the 2,5-dimethyl-1H-pyrrole moiety, the two vinylic protons (H-3' and H-4') are chemically and magnetically equivalent, and thus they do not split each other, resulting in a singlet. The chemical shift is consistent with that of protons on a dimethylpyrrole ring.[7]

-

Methyl Protons (-CH₃) at ~1.9-2.1 ppm: The most upfield signal is an intense singlet integrating to six protons. This corresponds to the two methyl groups on the pyrrole ring. Similar to the vinylic protons, these two methyl groups are equivalent due to the molecule's symmetry. They are not adjacent to any other protons, so they appear as a sharp singlet.

Conclusion

The ¹H NMR spectrum of this compound provides a clear and unambiguous confirmation of its chemical structure. Each of the five distinct signals can be logically assigned based on its chemical shift, integration value, and multiplicity. The characteristic downfield singlet for the carboxylic acid, the AB doublet system for the thiophene protons, and the two singlets representing the symmetric pyrrole moiety are all consistent with theoretical principles and empirical data. The application of a robust experimental protocol, including the judicious choice of solvent and the use of a D₂O exchange experiment, ensures the trustworthiness and scientific validity of the structural assignment. This guide serves as a comprehensive reference for the analysis of this molecule and as a methodological template for similar heterocyclic systems.

References

-

University of Regensburg. (n.d.). NMR Spectroscopy Part I. Retrieved from [Link]

-

Abraham, R. J. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Garratt, P. J. (1975). Comparison of the n.m.r. proton shifts of some thiophenes and the corresponding suiphones. ResearchGate. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

Reddit. (2024, January 6). Question on H NMR spectrum of carboxylic acid / carboxylate mixtures. Retrieved from [Link]

-

Zeitschrift für Naturforschung B. (n.d.). Long-Range-Spin Coupling in Benzo[b]Thiophenes, Benzo[b] Furans and Quinolines. Retrieved from [Link]

-

Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of 1H‐pyrrole (1) in different solvents. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-thiophenecarboxylic acid, 2-(2,5-dimethyl-1H-pyrrol-1-yl)-. Retrieved from [Link]

-

Zhou, Y., et al. (2020). Synthesis of Pyrroles through the CuH-Catalyzed Coupling of Enynes and Nitriles. Journal of the American Chemical Society. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR Chemical Shift Values (δppm) for the Thiophene Proton of.... Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Interpreting. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. Retrieved from [Link]

-

ResearchGate. (n.d.). Analysis of the N.M.R. Spectrum of pyrrole. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]

-

Lozach, R., & Braillon, B. (1973). Analysis of the proton NMR spectra of 2,5-dihydrofuran, 2,5-dihydrothiophene, and butadiene sulfone. Journal of Magnetic Resonance (1969). Retrieved from [Link]

-

MDPI. (2023). Assessment of the Long-Range NMR C,H Coupling of a Series of Carbazolequinone Derivatives. Molecules. Retrieved from [Link]

-

ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are.... Retrieved from [Link]

-

Organic Chemistry Research. (n.d.). Regular Article. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

AIP Publishing. (n.d.). Analysis of A2B2 High‐Resolution NMR Spectra. I. Furan, Thiophene, and Disubstituted Benzenes. The Journal of Chemical Physics. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Pyrroles through the CuH-Catalyzed Coupling of Enynes and Nitriles. Retrieved from [Link]

-

MIT Open Access Articles. (2020). Synthesis of Pyrroles through the CuH-Catalyzed Coupling of Enynes and Nitriles. Retrieved from [Link]

-

ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0035924). Retrieved from [Link]

-

NIST. (n.d.). 1H-Pyrrole, 2,5-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

ACS Publications. (2026, January 21). Electrochemically Enabled [3 + 2] Cycloaddition of Alkenes with Vinyl Azides: Direct Access to 2,4,5-Trisubstituted 1-Pyrrolines. Organic Letters. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR (A) and ¹³C NMR (B) spectra of the 2,5-dimethylpyrrole protected.... Retrieved from [Link]

-

Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. Retrieved from [Link]

Sources

- 1. This compound | C11H11NO2S | CID 2808627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. orgchemres.org [orgchemres.org]

- 4. Synthesis of Pyrroles through the CuH-Catalyzed Coupling of Enynes and Nitriles [organic-chemistry.org]

- 5. dspace.mit.edu [dspace.mit.edu]

- 6. acdlabs.com [acdlabs.com]

- 7. 2,5-Dimethyl-1H-pyrrole(625-84-3) 1H NMR spectrum [chemicalbook.com]

- 8. 3-Thiophenezoic acid(88-13-1) 1H NMR [m.chemicalbook.com]

- 9. Thiophene(110-02-1) 1H NMR [m.chemicalbook.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. reddit.com [reddit.com]

- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 14. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 15. spectrabase.com [spectrabase.com]

- 16. ucl.ac.uk [ucl.ac.uk]

A Technical Guide to 2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thiophenecarboxylic acid: Physicochemical Properties and Scientific Insights

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides a comprehensive technical overview of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thiophenecarboxylic acid, a heterocyclic compound featuring both pyrrole and thiophene moieties. While specific experimental data for this molecule is limited in publicly available literature, this guide synthesizes available computed data with established chemical principles to offer substantive insights for researchers and drug development professionals. We will cover its molecular structure, predicted physicochemical properties, expected spectroscopic signatures, plausible synthetic strategies, and key experimental protocols for its characterization. The significance of these properties is discussed within the context of medicinal chemistry, where thiophene and pyrrole scaffolds are considered privileged structures.

Introduction: The Significance of Pyrrole-Thiophene Scaffolds

In the landscape of medicinal chemistry, heterocyclic compounds form the backbone of a vast number of therapeutic agents.[1][2] Among these, five-membered aromatic rings like pyrrole and thiophene are of particular importance due to their versatile chemical nature and their presence in numerous blockbuster drugs.[3][4] The pyrrole ring is a key component in drugs like atorvastatin, one of the best-selling drugs of all time, while the thiophene ring is integral to pharmaceuticals such as the antiplatelet agent clopidogrel.[3][4]

The molecule this compound combines these two valuable pharmacophores. The substitution pattern—a dimethylated pyrrole linked to a thiophene carboxylic acid—creates a unique three-dimensional structure with specific electronic and steric properties. The carboxylic acid group provides a crucial handle for hydrogen bonding, salt formation, and further chemical modification, while the N-substituted pyrrole and thiophene core act as a rigid scaffold that can be optimized for target binding. This guide aims to elucidate the foundational chemical and physical properties of this compound, providing a framework for its potential synthesis, characterization, and application in drug discovery programs.[5][6]

Molecular Structure and Identification

A precise understanding of the molecular structure is the cornerstone of all further chemical and biological investigation.

Chemical Identity

The compound is unambiguously identified by its IUPAC name and standard chemical identifiers.[7]

-

IUPAC Name: 2-(2,5-dimethylpyrrol-1-yl)thiophene-3-carboxylic acid[7]

-

CAS Number: 478077-98-4[7]

-

InChI Key: CZQNWEPGEWPUHA-UHFFFAOYSA-N[7]

Structural Diagram

The connectivity of the pyrrole and thiophene rings, along with the positions of the methyl and carboxylic acid groups, is visualized below.

Physicochemical Properties

While experimental data is sparse, computational models provide valuable estimates for key physicochemical properties that govern the molecule's behavior in biological and chemical systems. These properties are critical for predicting absorption, distribution, metabolism, and excretion (ADME) characteristics in drug development.[9]

| Property | Value | Significance in Drug Development | Source |

| Molecular Weight | 221.28 g/mol | Complies with Lipinski's Rule of Five (<500), favoring oral bioavailability. | [7] |

| XLogP3 (cLogP) | 2.7 | Indicates moderate lipophilicity, suggesting good potential for membrane permeability without excessive accumulation in fatty tissues. | [7] |

| Hydrogen Bond Donors | 1 | The carboxylic acid -OH group can engage in hydrogen bonding with biological targets. | [7] |

| Hydrogen Bond Acceptors | 3 | The two carboxylic oxygen atoms and the pyrrole nitrogen can act as H-bond acceptors. | [7] |

| Rotatable Bond Count | 2 | Low number of rotatable bonds suggests conformational rigidity, which can be favorable for binding affinity by reducing the entropic penalty upon binding. | [7] |

| pKa (Predicted) | ~4.0 - 4.5 | The carboxylic acid is expected to be acidic, similar to other aromatic carboxylic acids. This means it will be predominantly ionized (negatively charged) at physiological pH (7.4), impacting solubility and receptor interactions. | N/A |

| Solubility (Predicted) | Low in water, soluble in organic solvents | The significant hydrocarbon framework and moderate LogP suggest poor aqueous solubility, especially at low pH. Solubility is expected to increase significantly in basic solutions due to salt formation. An isomer is slightly soluble in chloroform and methanol.[10] | N/A |

Spectroscopic Profile (Anticipated)

Spectroscopic analysis is essential for unequivocal structure confirmation and purity assessment. Based on the known structure, the following spectral characteristics are predicted.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly informative. Key signals would include:

-

A singlet for the carboxylic acid proton (COOH) in the downfield region (>10 ppm).

-

Two distinct singlets for the two methyl groups (CH₃) on the pyrrole ring, likely around 2.0-2.5 ppm.

-

A singlet for the two equivalent protons on the pyrrole ring (positions 3 and 4), likely around 5.8-6.2 ppm.

-